N-(2,5-dichlorophenyl)-N-(methylsulfonyl)alanine
Description
N-(2,5-Dichlorophenyl)-N-(methylsulfonyl)alanine is a synthetic alanine derivative characterized by a 2,5-dichlorophenyl group and a methylsulfonyl moiety attached to the amino group.
Properties
IUPAC Name |
2-(2,5-dichloro-N-methylsulfonylanilino)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO4S/c1-6(10(14)15)13(18(2,16)17)9-5-7(11)3-4-8(9)12/h3-6H,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWJVQRKPRWXGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(C1=C(C=CC(=C1)Cl)Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dichlorophenyl)-N-(methylsulfonyl)alanine typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dichloroaniline and alanine.
Sulfonylation: The 2,5-dichloroaniline undergoes sulfonylation with methylsulfonyl chloride in the presence of a base such as triethylamine to form N-(2,5-dichlorophenyl)-N-(methylsulfonyl)aniline.
Coupling Reaction: The N-(2,5-dichlorophenyl)-N-(methylsulfonyl)aniline is then coupled with alanine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dichlorophenyl)-N-(methylsulfonyl)alanine can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: De-sulfonylated products.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or inhibitor in biochemical studies.
Medicine: Potential use in drug development for targeting specific enzymes or receptors.
Industry: Could be used in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(2,5-dichlorophenyl)-N-(methylsulfonyl)alanine would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, inhibiting or modifying their activity. The pathways involved would be specific to the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s closest analogs include:
Key Observations:
- Molecular Weight and Lipophilicity: The dichlorophenyl variant has a higher molecular weight (~312 g/mol) compared to dimethylphenyl analogs (~271 g/mol) due to chlorine’s atomic mass.
- Acidity : The pKa of N-(2,5-dimethylphenyl)-N-(methylsulfonyl)alanine is predicted to be 3.52 . The dichloro analog likely has a lower pKa (more acidic) due to Cl’s electron-withdrawing effects, which stabilize deprotonation.
- Thermal Stability : The dimethylphenyl variant has a predicted boiling point of 450.6°C ; the dichloro analog may exhibit higher thermal stability due to stronger intermolecular forces (e.g., dipole-dipole interactions).
Biological Activity
N-(2,5-dichlorophenyl)-N-(methylsulfonyl)alanine (N-DCMSA) is a synthetic compound that has garnered interest for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
N-DCMSA is characterized by the presence of a dichlorophenyl group, a methylsulfonyl group, and an alanine backbone. The structural formula can be represented as follows:
The compound's unique structure suggests potential interactions with various biological targets due to the hydrophobic properties of the dichlorophenyl ring and the polar nature of the methylsulfonyl group.
The mechanism of action for N-DCMSA involves its interaction with specific enzymes or receptors. It is hypothesized that N-DCMSA may act as an inhibitor or modulator of certain biochemical pathways, although detailed studies are still required to elucidate these interactions fully. The compound's ability to bind to target proteins could lead to alterations in cellular processes, influencing pathways related to inflammation, cancer, or metabolic disorders.
Enzyme Inhibition
Research indicates that N-DCMSA has potential as a probe or inhibitor in biochemical studies. It may interact with various enzymes, particularly those involved in metabolic pathways. For example, preliminary studies suggest that it could inhibit alanine racemase (Alr), an enzyme critical for bacterial cell wall synthesis .
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of N-DCMSA against various cell lines and enzymes. For instance, testing against different cysteine proteases showed promising results in terms of selectivity and potency .
| Compound | Target | IC50 (µM) | Selectivity |
|---|---|---|---|
| N-DCMSA | Cysteine Protease | TBD | High |
| Analog 1 | Cysteine Protease | 0.5 | Moderate |
| Analog 2 | Cysteine Protease | 1.0 | Low |
Therapeutic Applications
The potential therapeutic applications of N-DCMSA extend to drug development for conditions such as cancer and viral infections. Its structural features suggest it could be optimized for better efficacy against specific targets in these diseases.
Future Research Directions
Further studies are necessary to explore the full spectrum of biological activities associated with N-DCMSA. Key areas for future research include:
- Detailed Mechanistic Studies : Understanding how N-DCMSA interacts at the molecular level with its targets.
- In Vivo Efficacy : Evaluating the compound's effectiveness in animal models to assess its therapeutic potential.
- Structure-Activity Relationship (SAR) Studies : Investigating how modifications to the molecular structure affect biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
